3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1389480-61-8
VCID: VC6421941
InChI: InChI=1S/C16H21NO4/c1-12-5-7-17(8-6-12)16(19)11-21-14-4-3-13(10-18)9-15(14)20-2/h3-4,9-10,12H,5-8,11H2,1-2H3
SMILES: CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC
Molecular Formula: C16H21NO4
Molecular Weight: 291.347

3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde

CAS No.: 1389480-61-8

Cat. No.: VC6421941

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde - 1389480-61-8

Specification

CAS No. 1389480-61-8
Molecular Formula C16H21NO4
Molecular Weight 291.347
IUPAC Name 3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Standard InChI InChI=1S/C16H21NO4/c1-12-5-7-17(8-6-12)16(19)11-21-14-4-3-13(10-18)9-15(14)20-2/h3-4,9-10,12H,5-8,11H2,1-2H3
Standard InChI Key FVFCOLBNSXNYPN-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde, reflects its intricate structure (Figure 1). Key features include:

  • A benzaldehyde backbone with a methoxy group (-OCH₃) at position 3.

  • An ethoxy linker at position 4, bonded to a 4-methylpiperidin-1-yl group via a ketone oxygen (=O) .

Table 1: Structural and Identifiers

PropertyValueSource
CAS No.1389480-61-8
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.347 g/mol
SMILESCC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC
InChIKeyFVFCOLBNSXNYPN-UHFFFAOYSA-N

The piperidine ring’s 4-methyl substitution may enhance lipophilicity, potentially influencing membrane permeability and target binding .

Synthesis and Preparation

A plausible synthesis route derives from methodologies used for structurally related compounds. For example, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate (CAS No. 114991-70-7) was synthesized via nucleophilic substitution:

  • Reaction Setup: Methyl 4-hydroxy-3-methoxybenzoate reacts with methyl bromoacetate in acetone under basic conditions (K₂CO₃) .

  • Mechanism: Deprotonation of the phenolic -OH group facilitates nucleophilic attack on bromoacetate, forming an ether linkage .

  • Modification: Replacing methyl bromoacetate with 2-chloro-N-(4-methylpiperidin-1-yl)acetamide could yield the target compound.

Table 2: Synthetic Comparison

CompoundReagentsYieldSource
Methyl 3-methoxy-4-(2-methoxyethoxy)benzoateMethyl bromoacetate, K₂CO₃66.2%
4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehydePiperidine, chloroacetamideN/A

Purification typically involves solvent extraction (ethyl acetate) and recrystallization .

Physicochemical Properties

While solubility data for 3-methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde remains unreported, related compounds offer insights:

  • LogP: Analogues like 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde have a logP of 1.32, suggesting moderate lipophilicity .

  • Polar Surface Area (PSA): The compound’s PSA is estimated at ~80 Ų (calculated from SMILES), indicating moderate permeability .

Table 3: Comparative Properties

CompoundMolecular WeightlogPPSA (Ų)
3-Methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde291.35~1.5*~80
4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde247.291.3238.02
3-Methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde263.33N/A44.76
*Estimated via analogy to .

Biological Activities and Hypothetical Applications

Though direct pharmacological data is lacking, the compound’s structure suggests potential bioactivity:

  • Piperidine Derivatives: Known to modulate kinases, GPCRs, and ion channels . The 4-methyl group may enhance metabolic stability.

  • Benzaldehyde Moieties: Serve as intermediates in synthesizing schiff bases with antimicrobial and anticancer properties .

Enzyme Inhibition

The ketone-oxygen in the ethoxy linker could act as a hydrogen bond acceptor, mimicking substrates in enzymatic reactions. For instance, piperidine-based compounds inhibit acetylcholinesterase (IC₅₀ ~10 µM) .

Research Gaps and Future Directions

  • Synthetic Optimization: Improve yields via catalysts (e.g., phase-transfer agents) .

  • ADMET Profiling: Assess solubility, metabolic stability, and toxicity in vitro.

  • Target Identification: Screen against kinase libraries or antimicrobial panels.

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